Aqueous Solubility of 3-(1-Aminoethyl)aniline Hydrochloride vs. Free Base
The hydrochloride salt form of 3-(1-aminoethyl)aniline demonstrates a clear solubility advantage over its free base counterpart. The hydrochloride salt is reported to be highly soluble in water, whereas the free base, 3-(1-aminoethyl)aniline, is typically a solid with limited aqueous solubility and is more commonly dissolved in polar organic solvents . This difference is a direct consequence of salt formation, which ionizes the molecule and enhances its interaction with the polar solvent.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Highly soluble in water |
| Comparator Or Baseline | 3-(1-Aminoethyl)aniline (Free Base): Soluble in polar organic solvents (e.g., ethanol, chloroform); limited aqueous solubility |
| Quantified Difference | Qualitative improvement from 'limited' to 'high' aqueous solubility. |
| Conditions | Qualitative vendor descriptions at standard ambient temperature and pressure. |
Why This Matters
Superior aqueous solubility simplifies the preparation of solutions for biological assays and aqueous-phase chemical reactions, directly impacting experimental workflow and reproducibility.
